Spirostan-3,6-diol

Catalog No.
S611290
CAS No.
M.F
C27H44O4
M. Wt
432.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirostan-3,6-diol

Product Name

Spirostan-3,6-diol

IUPAC Name

(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27?/m1/s1

InChI Key

PZNPHSFXILSZTM-PFDNCDRMSA-N

Synonyms

5 beta-spirostane-3 beta,6 alpha-diol, ruizgenin, ruizgenin, (3beta,5alpha,6alpha,25R)-isomer, ruizgenin, (3beta,5alpha,6alpha,25S)-isomer, ruizgenin, (3beta,5alpha,6beta,25R)-isomer

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1

Spirostan-3,6-diol is a steroid compound characterized by a unique spiro structure that features a hydroxyl group at both the C-3 and C-6 positions. This compound belongs to the broader class of spirostane steroids, which are derived from natural sources such as plants, particularly those in the Dioscorea genus. The molecular formula for spirostan-3,6-diol is C27H46O2C_{27}H_{46}O_2, and it exhibits a complex three-dimensional arrangement that contributes to its biological activity and chemical reactivity. The compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and endocrinology.

Typical of steroid compounds. These include:

  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization through oxidation or reduction reactions, potentially leading to derivatives with enhanced biological activity.
  • Esterification: Reaction with acids can form ester derivatives, which may improve solubility and bioavailability.
  • Rearrangement: Under certain conditions, spirostan-3,6-diol may undergo structural rearrangements that can alter its biological properties.

For example, the reaction of spirostan-3,6-diol with acetic anhydride can yield acetylated derivatives that may exhibit different pharmacological profiles .

Research indicates that spirostan-3,6-diol possesses significant biological activities. It has been evaluated for:

  • Antitumor Activity: Studies have shown that derivatives of spirostan-3,6-diol exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties: Some studies suggest that spirostan-3,6-diol may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Endocrine Modulation: Preliminary studies indicate potential interactions with hormone receptors, although detailed mechanisms remain to be fully elucidated .

Several methods have been developed for synthesizing spirostan-3,6-diol:

  • From Diosgenin: A common approach involves starting from diosgenin, a naturally occurring steroid sapogenin. Through a series of reactions including hydrolysis and oxidation, spirostan-3,6-diol can be obtained in moderate yields .
  • Chemical Modification: Existing steroid frameworks can be modified using various chemical reagents to introduce hydroxyl groups at the C-3 and C-6 positions selectively.
  • Click Chemistry: Recent advancements have utilized click chemistry techniques to synthesize derivatives of spirostan-3,6-diol that demonstrate improved biological activities .

The applications of spirostan-3,6-diol are diverse:

  • Pharmaceuticals: Due to its antitumor and antimicrobial properties, it is being explored as a lead compound for drug development targeting cancer and infectious diseases.
  • Cosmetics: Its potential skin benefits make it a candidate for inclusion in cosmetic formulations aimed at anti-aging or skin health.
  • Nutraceuticals: The compound is also being investigated for its possible health benefits when incorporated into dietary supplements.

Interaction studies have focused on the compound's ability to bind to various biological targets:

  • Hormonal Receptors: Preliminary studies indicate that spirostan-3,6-diol does not bind significantly to androgen or estrogen receptors, suggesting a unique mechanism of action compared to other steroid compounds .
  • Cellular Pathways: Research into how this compound affects signaling pathways involved in cell proliferation and apoptosis is ongoing.

Spirostan-3,6-diol shares structural similarities with several other steroid compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Spirostan-2,3-diolHydroxyl groups at C-2 and C-3Antimicrobial properties
Spirostane-3,12-diolHydroxyl groups at C-3 and C-12Anticancer activity
Spirostane-5α-reductaseHydroxyl group at C-5Hormonal activity modulation
Spirostan-3β,5α-diolHydroxyl groups at C-3 and C-5Potential anti-inflammatory effects

Uniqueness of Spirostan-3,6-diol

Spirostan-3,6-diol's distinctive feature is the positioning of its hydroxyl groups at C-3 and C-6. This specific arrangement is believed to contribute significantly to its unique biological activities compared to other spirostane derivatives. Its potential as an anticancer agent sets it apart from many other compounds within the same class.

Spirostan-3,6-diol emerged as a key molecule in steroidal chemistry following the identification of sarsasapogenin, one of the first spirostan steroids isolated in the early 20th century. The elucidation of its spirostan structure, featuring a fused oxane ring, laid the groundwork for the Marker degradation—a pivotal method enabling the industrial synthesis of progesterone and other sex hormones from plant-derived steroids. This breakthrough highlighted the compound’s role in bridging natural product chemistry and synthetic hormone production.

Taxonomy and Classification within Steroidal Compounds

Spirostan-3,6-diol belongs to the spirostane-type steroidal saponins, distinguished by a fused spirocyclic system between carbons 16 and 22 (C16–C22). Its classification is defined by:

  • Steroidal nucleus: A tetracyclic ABCD-ring system with a cis-linkage between rings A and B.
  • Functional groups: Hydroxyl groups at C3 and C6, critical for biological interactions.
  • Stereochemistry: Configurations at C5 (α or β) and C25 (R or S) determine structural isomers like smilagenin (25R) and neochlorogenin (25S).

Table 1: Structural Comparison with Related Spirostane Saponins

CompoundC25 ConfigurationKey Functional GroupsPlant Source
Spirostan-3,6-diol25R or 25S3-OH, 6-OHSmilax spp., Allium
Sarsasapogenin25S3-OH (no C6-OH)Smilax regelii
Smilagenin25R3-OHSmilax ornata
Diosgenin25RΔ⁵ double bondDioscorea spp.

Significance in Natural Product Chemistry

Spirostan-3,6-diol’s importance lies in its:

  • Role in Drug Discovery: Serves as a scaffold for synthesizing brassinosteroid analogues with plant growth-regulating properties.
  • Pharmacological Activity:
    • Anticancer: Polyhydroxylated spirostanol saponins from Trillium chinense exhibit IC50 values of 11.5–25 μM against breast, lung, and liver cancer cell lines.
    • Antifungal: Tigogenin saponins with C3 and C6 hydroxyl groups show activity against Cryptococcus neoformans (MIC: 1.25 μg/mL).
  • Neuroprotective Potential: Derivatives like β-chlorogenin inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting utility in treating Alzheimer’s disease.

Distribution in the Plant Kingdom

Spirostan-3,6-diol and related saponins are predominantly found in:

  • Smilacaceae: Smilax regelii (Honduran sarsaparilla), Smilax aspera (Spanish sarsaparilla).
  • Asparagaceae: Asparagus cochinchinensis.
  • Alliaceae: Allium sativum (garlic), where β-chlorogenin is detected in blood post-ingestion.
  • Solanaceae: Solanum torvum .

Table 2: Plant Sources and Associated Bioactivities

Plant FamilySpeciesBioactivity
SmilacaceaeSmilax regeliiAnticancer, anti-inflammatory
AlliaceaeAllium sativumNeuroprotective, antimicrobial
SolanaceaeSolanum torvumAntiproliferative
DioscoreaceaeDioscorea villosaHormone precursor synthesis

Molecular Formula and Mass Characteristics

Spirostan-3,6-diol possesses a well-defined molecular composition that has been extensively characterized through various analytical techniques [1] [2]. The fundamental molecular parameters of this steroidal sapogenin are presented in the following table:

PropertyValue
Molecular FormulaC₂₇H₄₄O₄
Molecular Weight432.645 g/mol
Monoisotopic Mass432.323960 g/mol
Exact Mass432.323960 g/mol

The compound exhibits a molecular formula of C₂₇H₄₄O₄, indicating the presence of twenty-seven carbon atoms, forty-four hydrogen atoms, and four oxygen atoms [1] [2]. The molecular weight of 432.645 grams per mole reflects the substantial molecular size typical of steroidal sapogenins [1] [2]. The monoisotopic mass of 432.323960 grams per mole provides precise mass information essential for mass spectrometric identification and characterization [3] [1].

Structural Elucidation and Confirmation

The structural elucidation of spirostan-3,6-diol has been accomplished through comprehensive spectroscopic analysis and chemical degradation studies [11] [13]. The compound features a characteristic spirostane skeleton consisting of six fused rings designated as rings A through F, with the distinctive spiro junction connecting the steroid nucleus to the terminal heterocyclic rings [6] [20].

The structural framework includes a tetracyclic steroid nucleus (rings A-D) fused to two additional rings (E and F) through a spiro connection at carbon-22 [6] [20]. The International Union of Pure and Applied Chemistry name for the compound is (1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol [1]. This complex nomenclature reflects the intricate three-dimensional arrangement of the molecule and the specific stereochemical configuration at each chiral center [1].

Stereochemistry and Configurational Analysis

3β,5α,6α,25R Configuration and Variants

The stereochemistry of spirostan-3,6-diol is characterized by multiple chiral centers that give rise to several distinct stereoisomers [6] [29]. The compound contains thirteen defined stereocenters, with the most significant configurations occurring at positions 3, 5, 6, and 25 [6] [2]. The following table summarizes the major stereoisomeric variants:

ConfigurationCommon NameChemical Abstracts Service Number
3β,5α,6α,25RChlorogenin562-34-5
3β,5α,6β,25RNeochlorogenin41743-71-9
3β,5α,6α,25SNot specifiedNot specified

The 3β,5α,6α,25R configuration represents the most commonly encountered natural isomer, known as chlorogenin [6] [2]. This configuration features β-oriented hydroxyl groups at positions 3 and 6, with α-orientation at position 5, and R-configuration at position 25 [6] [29]. The alternative 3β,5α,6β,25R configuration, termed neochlorogenin, differs primarily in the orientation of the hydroxyl group at position 6 [4] [6].

Spatial Arrangement and Three-dimensional Structure

The three-dimensional structure of spirostan-3,6-diol exhibits a rigid, chair-like conformation typical of steroid molecules [16] [17]. The A/B ring junction adopts a trans configuration, while the B/C and C/D ring junctions maintain trans arrangements characteristic of the 5α-steroid series [16] [29]. The spiro junction at position 22 creates a distinctive structural feature where the steroid nucleus connects to the terminal heterocyclic system through a quaternary carbon center [6] [20].

The spatial arrangement of the hydroxyl groups at positions 3 and 6 creates specific hydrogen bonding patterns that influence the overall molecular conformation [16] [17]. The β-orientation of these hydroxyl groups positions them on the same face of the steroid nucleus, potentially facilitating intramolecular hydrogen bonding interactions [16] [17]. The 25R configuration at the terminal position determines the spatial orientation of the methyl group at position 27, which adopts an equatorial position in the terminal heterocycle [29] [31].

Comparison of Different Stereoisomers

The comparison of different stereoisomers of spirostan-3,6-diol reveals significant differences in their physical and chemical properties [29] [31]. The 25R and 25S stereoisomers can be distinguished through nuclear magnetic resonance spectroscopy analysis of the geminal protons at position 26 [29] [31]. In 25R compounds, the chemical shift difference between these protons is typically less than 0.2 parts per million, while in 25S compounds, this difference exceeds 0.5 parts per million [29] [31].

The configurational differences at position 6 between chlorogenin (6α) and neochlorogenin (6β) result in distinct spectroscopic signatures and different biological activities [6] [4]. These stereoisomeric variants exhibit different solubility profiles and stability characteristics, which influence their isolation and purification procedures [29] [32]. The resolution of these stereoisomers has been achieved through advanced chromatographic techniques, including supercritical fluid chromatography, which provides superior separation capabilities compared to conventional liquid chromatography methods [32].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for spirostan-3,6-diol through both proton and carbon-13 analyses [11] [13]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the steroidal framework, including methyl groups at positions 18, 19, 21, and 27 [11] [13]. The hydroxyl-bearing carbons at positions 3 and 6 show distinctive chemical shift patterns that confirm the presence and orientation of these functional groups [11] [13].

The carbon-13 nuclear magnetic resonance spectrum displays twenty-seven distinct carbon signals corresponding to the molecular formula [11] [13]. The methyl carbons appear at characteristic chemical shifts: C-18 at approximately 16.2 parts per million, C-19 at 24.1 parts per million, C-21 at 14.5 parts per million, and C-27 at 16.6 parts per million [17] [13]. The oxygen-bearing carbons resonate at downfield positions: C-3 at approximately 67.2 parts per million and C-6 at similar chemical shift values, reflecting the electron-withdrawing effect of the hydroxyl groups [17] [13].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond coherence, provide detailed connectivity information and confirm the structural assignments [11] [13]. These advanced techniques enable the unambiguous determination of stereochemistry and the identification of subtle structural variations among different isomers [11] [13].

Mass Spectrometry Profile

Mass spectrometry analysis of spirostan-3,6-diol provides definitive molecular weight determination and fragmentation pattern information [3] [23]. The compound exhibits a molecular ion peak at mass-to-charge ratio 433.33 in positive ionization mode, corresponding to the protonated molecular ion [3]. Additional characteristic ion peaks include the sodium adduct at mass-to-charge ratio 455.31 and the potassium adduct at mass-to-charge ratio 471.29 [3].

The fragmentation pattern reveals the loss of water molecules from the hydroxyl groups, producing characteristic fragment ions [3] [23]. The collision cross section values have been predicted for various ionization states, providing additional structural confirmation through ion mobility spectrometry [3]. The predicted collision cross section for the protonated molecular ion is 208.3 square angstroms, which correlates with the three-dimensional structure of the molecule [3].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish the compound from closely related isomers [11] [23]. The exact mass determination allows for the calculation of elemental composition and provides confidence in structural assignments [11] [23].

Infrared Spectroscopy Features

Infrared spectroscopy of spirostan-3,6-diol reveals characteristic absorption bands that confirm the presence of specific functional groups [15] [17]. The hydroxyl groups at positions 3 and 6 produce broad absorption bands in the 3200-3600 wavenumber region, with the exact frequency depending on the degree of hydrogen bonding [15] [17]. The characteristic absorption around 3407 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups [17].

The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with characteristic peaks around 2931 wavenumbers [17]. The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide detailed structural information about the steroid skeleton and the spiro junction [15] [17]. These spectroscopic features, combined with nuclear magnetic resonance and mass spectrometry data, provide comprehensive structural characterization of the compound [15] [17].

Physico-chemical Properties

Solubility Characteristics

Spirostan-3,6-diol exhibits limited aqueous solubility typical of steroidal compounds due to its predominantly hydrophobic character [25] [20]. The presence of two hydroxyl groups provides some hydrophilic character, but the large steroid framework dominates the overall solubility profile [25] [20]. The compound demonstrates enhanced solubility in organic solvents, particularly those capable of hydrogen bonding with the hydroxyl groups [25].

The solubility characteristics are influenced by the stereochemical configuration, with different isomers exhibiting varying degrees of solubility in different solvent systems [25] [32]. The compound's behavior in micellar systems has been studied, revealing that it can be solubilized within surfactant micelles, with the extent of solubilization depending on the nature of the surfactant headgroup [25]. This property has implications for formulation development and bioavailability enhancement strategies [25].

Stability Parameters

The stability of spirostan-3,6-diol has been evaluated under various conditions, revealing important information about its degradation pathways and storage requirements [24] [26]. The compound exhibits relatively good thermal stability, with predicted boiling points around 562.1 degrees celsius, although decomposition may occur before reaching this temperature [24]. The melting point has been reported in the range of 238-241 degrees celsius for related compounds [24].

Thermal processing studies of related steroidal sapogenins indicate that elevated temperatures can affect the structural integrity of these compounds [26]. The stability appears to follow different kinetic models depending on the temperature and time of exposure [26]. At moderate temperatures around 70 degrees celsius, the compound maintains reasonable stability, while higher temperatures above 90 degrees celsius may lead to more rapid degradation [26].

The compound's stability is also influenced by pH conditions and the presence of light or oxygen [26]. Proper storage conditions typically involve protection from light and moisture, with storage at reduced temperatures to minimize degradation [26].

ADMET Properties and Predictions

The Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of spirostan-3,6-diol have been predicted using computational models [27]. The following table summarizes the predicted pharmacokinetic properties:

PropertyPredicted Value
Human Intestinal Absorption~59% probability
Blood-Brain Barrier Penetration~67% probability
P-glycoprotein Substrate~76% probability
P-glycoprotein Inhibitor~62% probability
Topological Polar Surface Area58.9-118 Ų

The predicted human intestinal absorption probability of approximately 59% suggests moderate oral bioavailability potential [27]. The blood-brain barrier penetration probability of 67% indicates that the compound may have central nervous system accessibility [27]. The high probability of being a P-glycoprotein substrate (76%) suggests that efflux transport may limit its cellular accumulation [27].

The compound's drug-like properties have been evaluated using established criteria [17] [27]. The molecular weight of 432.6 grams per mole falls within acceptable ranges for oral drug candidates [17]. The compound has two hydrogen bond donors and four hydrogen bond acceptors, which are within the limits typically associated with good oral absorption [27]. The predicted partition coefficient (LogP) value of approximately 5.1 suggests high lipophilicity, which may impact solubility and membrane permeability [27].

Occurrence in Dioscorea Species

Spirostan-3,6-diol demonstrates widespread occurrence within the genus Dioscorea, a family of climbing plants belonging to Dioscoreaceae that serves as one of the primary natural sources of spirostane-type compounds [1]. The genus Dioscorea encompasses more than 600 species distributed globally across Africa, Asia, and the Caribbean regions, with several species serving as both food sources and traditional medicines [1]. Dioscorea alata, commonly known as water yam, represents one of the most significant sources, where spirostan-3,6-diol occurs alongside other spirostane glycosides in the tuber tissue [1]. The compound has been identified in various concentrations within different Dioscorea species, with Dioscorea bulbifera and Dioscorea deltoidea showing particularly notable levels in their rhizome and tuber portions [1].

Research indicates that the distribution of spirostan-3,6-diol within Dioscorea species varies significantly based on geographic location, plant maturity, and seasonal factors [2]. Dioscorea opposita, extensively cultivated in East Asian countries, contains substantial quantities of spirostane compounds including spirostan-3,6-diol in its tuberous roots [1]. The biosynthetic machinery for spirostane production appears well-developed in these species, with the compounds serving potential defensive roles against herbivores and pathogens. Studies have demonstrated that Dioscorea species from tropical regions typically exhibit higher concentrations of spirostane compounds compared to temperate varieties, suggesting environmental adaptation influences their production [1].

Presence in Traditional Medicinal Plants

Beyond the Dioscorea genus, spirostan-3,6-diol occurs in numerous plant families utilized in traditional medicine systems worldwide. The Amaryllidaceae family, particularly Allium species, represents another significant botanical source [3] [4]. Allium porrum (leek) flowers contain notable concentrations of spirostane glycosides, with spirostan-3,6-diol identified among the major saponin constituents [3] [4]. Research has revealed that leek flowers contain twenty times higher concentrations of spirostane compounds compared to the edible portions of the plant, making them economically valuable sources for extraction [3].

Convallaria majalis, belonging to the Liliaceae family and commonly known as lily of the valley, produces spirostane compounds including spirostan-3,6-diol derivatives in its roots and rhizomes [5]. This European plant species has been traditionally employed for cardiovascular conditions, with the spirostane compounds contributing to its therapeutic properties [5]. The Asparagaceae family also contributes significantly to the natural occurrence of spirostan-3,6-diol, with Yucca schidigera and Agave species serving as industrial sources [6] [7]. These desert-adapted plants have evolved sophisticated biochemical pathways for spirostane production, with the compounds potentially serving osmoprotective functions.

Traditional medicinal systems across diverse cultures have recognized plants containing spirostan-3,6-diol for their therapeutic properties. Tacca plantaginea, distributed throughout the Indo-China region, has been utilized in traditional medicine for gastrointestinal ailments and inflammatory disorders [8]. The plant contains various spirostane glycosides with spirostan-3,6-diol as a key structural component [8]. Similarly, Polygonatum kingianum, employed in Chinese and Vietnamese traditional medicine for lung diseases and general weakness, produces spirostane compounds in its root system [9].

Biosynthetic Pathways

Steroid Precursors and Intermediates

The biosynthetic pathway leading to spirostan-3,6-diol formation begins with the fundamental steroid precursor cholesterol, which undergoes a series of sophisticated enzymatic transformations [10] [11]. The initial stages involve the mevalonate pathway, where isopentenyl diphosphate and dimethylallyl diphosphate serve as basic building blocks [11]. These five-carbon units undergo sequential condensation reactions catalyzed by geranyl diphosphate synthase and farnesyl diphosphate synthase to produce farnesyl diphosphate, a crucial fifteen-carbon intermediate [11].

Squalene synthase catalyzes the head-to-head condensation of two farnesyl diphosphate molecules, creating the thirty-carbon linear triterpene squalene [11]. Subsequent oxidation by squalene epoxidase produces squalene epoxide, which undergoes cyclization by cycloartenol synthase to form the tetracyclic steroid precursor cycloartenol [11]. This compound serves as the entry point into steroid biosynthesis, undergoing various modifications including demethylation, reduction, and isomerization reactions to ultimately produce cholesterol [12].

The transformation of cholesterol to spirostane compounds involves specialized enzymatic machinery that has evolved independently in different plant lineages [10]. Research conducted on Paris polyphylla has revealed that cholesterol serves as the direct precursor for diosgenin biosynthesis, with subsequent modifications leading to various spirostane derivatives including spirostan-3,6-diol [10]. The pathway involves sequential hydroxylation reactions at specific carbon positions, creating intermediates such as 22-hydroxycholesterol and 26-hydroxycholesterol [10].

Enzymatic Conversions

The enzymatic conversion of cholesterol to spirostane compounds involves primarily cytochrome P450 enzymes, which represent the predominant catalyst family for steroid modifications in plants [10] [13]. Recent research has identified specific cytochrome P450 enzymes, particularly CYP90G4 and CYP734A1, as key players in spiroketal formation [10]. These enzymes catalyze the complex oxidative reactions necessary for creating the characteristic spiro-fused ring system that defines spirostane compounds [10].

The spiroketal formation process involves multiple oxidation steps at carbon-22 and carbon-26 positions, creating the conditions necessary for intramolecular cyclization [10]. CYP90G4 demonstrates the ability to perform sequential oxidation reactions, converting cholesterol through various oxygenated intermediates before facilitating the final spiroketal closure [10]. This enzymatic process occurs within the active site of the cytochrome P450 enzyme, ensuring stereospecific formation of the spiroketal moiety [10].

Hydroxylation reactions leading to spirostan-3,6-diol formation involve additional cytochrome P450 enzymes with substrate specificity for specific carbon positions [13]. The introduction of hydroxyl groups at carbon-3 and carbon-6 positions requires distinct enzymatic activities, potentially involving multiple enzyme systems working in coordination [13]. Hydroxysteroid dehydrogenases also play crucial roles in the biosynthetic pathway, catalyzing reversible oxidation-reduction reactions that fine-tune the stereochemistry and oxidation states of spirostane intermediates [13].

The regulation of spirostane biosynthesis involves complex interactions between transcriptional control mechanisms and metabolic feedback systems [12]. Tissue-specific expression patterns of key enzymes ensure that spirostane production occurs in appropriate plant organs and developmental stages [12]. Environmental factors, including stress conditions and seasonal variations, can significantly influence the expression levels of biosynthetic enzymes, thereby affecting the accumulation of spirostan-3,6-diol and related compounds [12].

Related Natural Spirostanic Compounds

Relationship to Sarsasapogenin

Sarsasapogenin represents one of the most structurally related natural spirostanic compounds to spirostan-3,6-diol, sharing the fundamental spirostane skeleton while differing in hydroxylation patterns [14] [11]. Both compounds possess the characteristic hexacyclic ring system with the distinctive spiro-fused heterocycle at carbon-22, but sarsasapogenin contains only a single hydroxyl group at the carbon-3 position compared to the dual hydroxylation pattern of spirostan-3,6-diol [14] [11]. This structural relationship reflects their shared biosynthetic origins and common enzymatic pathways within plant steroid metabolism [11].

The biosynthetic relationship between sarsasapogenin and spirostan-3,6-diol involves sequential hydroxylation reactions occurring after the initial spiroketal formation [11]. Sarsasapogenin likely serves as an intermediate in the biosynthetic pathway leading to spirostan-3,6-diol, with additional cytochrome P450 enzymes introducing the secondary hydroxyl group at carbon-6 [11]. This progression represents a common pattern in plant secondary metabolism, where basic structural scaffolds undergo progressive functionalization to create diverse chemical libraries [11].

Sarsasapogenin exhibits unique stereochemical features, including a cis-linkage between rings A and B, which distinguishes it from most other spirostane compounds that possess trans-ring fusions [14]. This configurational difference arises from specific enzymatic mechanisms during the cyclization process and contributes to distinct biological properties [14]. The 25S configuration at carbon-25 in sarsasapogenin contrasts with the 25R configuration found in its epimer smilagenin, demonstrating the stereochemical diversity possible within the spirostane family [14].

Comparison with Other Spirostane Derivatives

The spirostane family encompasses numerous naturally occurring derivatives that share structural similarities with spirostan-3,6-diol while exhibiting distinct hydroxylation patterns and stereochemical configurations [16]. Diosgenin, perhaps the most commercially important spirostane compound, differs from spirostan-3,6-diol by possessing a single hydroxyl group at carbon-3 and a double bond between carbons 5 and 6 . This structural variation significantly impacts the biological activity and pharmaceutical applications of these compounds, with diosgenin serving as a crucial starting material for steroid hormone synthesis .

Tigogenin represents another closely related spirostane derivative, sharing the carbon-3 hydroxyl group with sarsasapogenin but exhibiting different stereochemical properties . The compound demonstrates trans-ring fusion between rings A and B, contrasting with the cis-configuration found in sarsasapogenin . These subtle structural differences result in distinct pharmacological profiles and biosynthetic requirements, highlighting the precision of plant enzymatic systems in controlling steroid stereochemistry .

Gitogenin and neogitogenin constitute a pair of spirostane derivatives characterized by dual hydroxylation at carbon-2 and carbon-3 positions [17]. These compounds demonstrate structural similarities to spirostan-3,6-diol in their dihydroxy configuration, though the hydroxyl groups occupy different positions on the steroid skeleton [17]. The biosynthetic pathways leading to these compounds likely involve distinct cytochrome P450 enzymes with specific substrate recognition capabilities, resulting in regioselective hydroxylation patterns [17].

Hecogenin distinguishes itself within the spirostane family through the presence of a ketone functional group at carbon-12, in addition to the carbon-3 hydroxyl group [18]. This oxidative modification represents an advanced stage of spirostane functionalization, potentially involving aldehyde and ketone reductases in addition to the standard cytochrome P450 machinery [18]. The compound serves as an important synthetic intermediate for producing other steroid derivatives, demonstrating the utility of natural spirostane diversity for pharmaceutical applications [18].

Extraction and Isolation Methodologies

The isolation of spirostan-3,6-diol from natural sources requires sophisticated extraction methodologies that account for the compound's chemical properties and the complex matrices of plant materials [7] [19]. Traditional extraction approaches include maceration, reflux extraction, and Soxhlet extraction, each offering distinct advantages depending on the plant material and desired purity levels [19]. Maceration involves soaking plant material in appropriate solvents for extended periods, typically 24-48 hours, allowing for gentle extraction of heat-sensitive compounds [19]. Ethanol and methanol represent the most commonly employed solvents due to their effectiveness in dissolving spirostane compounds while maintaining compound stability [19].

Reflux extraction provides enhanced efficiency compared to simple maceration by utilizing elevated temperatures and continuous solvent circulation [19] [20]. This methodology proves particularly effective for woody plant materials and dried tissues where compound accessibility may be limited [20]. The process typically employs 70% ethanol-water mixtures, which provide optimal solubility for spirostane glycosides while minimizing extraction of unwanted compounds [20]. Soxhlet extraction offers the most complete extraction efficiency among traditional methods, utilizing continuous solvent cycling through the plant material over extended periods [19].

Modern green extraction technologies have revolutionized spirostane isolation through improved efficiency and reduced environmental impact [19]. Ultrasound-assisted extraction utilizes cavitation bubbles generated by ultrasonic waves to disrupt plant cell walls, facilitating rapid compound release within 15-60 minutes [19]. This methodology significantly reduces extraction time while maintaining compound integrity and improving overall yields [19]. Microwave-assisted extraction employs electromagnetic radiation to generate internal heating within plant materials, creating rapid cell structure disruption and enhanced mass transfer [19].

Accelerated solvent extraction represents the most advanced conventional extraction technology, utilizing elevated temperature and pressure conditions to achieve rapid and efficient compound isolation [19]. This methodology typically requires only 15-25 minutes per sample while using minimal solvent volumes, making it environmentally sustainable and cost-effective [19]. Solid phase extraction provides exceptional selectivity for spirostane compounds through the use of specialized reversed-phase cartridges that preferentially retain saponin molecules [7]. The methodology enables the production of highly purified fractions suitable for direct analysis or further purification steps [7].

Quantification in Natural Sources

Accurate quantification of spirostan-3,6-diol in natural sources requires analytical methodologies capable of distinguishing the compound from structurally related spirostane derivatives while providing reliable quantitative data [21] [22]. High-performance liquid chromatography coupled with various detection systems represents the gold standard for spirostane quantification [21]. HPLC-UV methods provide routine analytical capabilities for spirostane analysis, though they suffer from limited selectivity due to the poor chromophore properties of these compounds [22].

HPLC-ELSD (Evaporative Light Scattering Detection) has emerged as a superior quantification method for spirostane compounds, offering universal detection capabilities independent of chromophore presence [22]. This methodology demonstrates excellent response consistency across different spirostane structures, enabling the use of pooled standards for total saponin quantification [22]. The technique provides quantification ranges from 500-3500 μg/mL with excellent reproducibility and significantly reduced analysis time compared to traditional gravimetric methods [22].

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) provides the highest level of analytical sophistication for spirostane quantification [7] [23]. This methodology enables simultaneous identification and quantification of multiple spirostane compounds within complex plant extracts through accurate mass determination and fragmentation pattern analysis [7]. The technique proves particularly valuable for dereplication studies, where the goal is comprehensive characterization of spirostane profiles without individual compound isolation [7].

Electrospray ionization mass spectrometry (ESI-MS) offers excellent selectivity for spirostane quantification through molecular ion detection and fragmentation analysis [21]. The methodology provides detailed structural information through sequential loss of sugar moieties in glycosylated spirostanes, enabling precise identification of individual compounds [21]. Fragmentation patterns prove particularly valuable for distinguishing between different spirostane aglycones and glycosylation patterns [21].

Nuclear magnetic resonance spectroscopy serves as the definitive analytical tool for spirostane structure confirmation and purity assessment [7]. While not suitable for routine quantitative analysis due to sensitivity limitations, NMR provides unparalleled structural detail for compound identification and stereochemical determination [7]. The methodology proves essential for confirming the identity of isolated compounds and distinguishing between closely related structural isomers [7].

XLogP3

5.1

Dates

Last modified: 07-20-2023

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